An In-depth Technical Guide to Bindschedler's Green Leuco Base
An In-depth Technical Guide to Bindschedler's Green Leuco Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bindschedler's green leuco base, chemically known as N,N,N',N'-tetramethyldiaminodiphenylamine or bis(4-dimethylaminophenyl)amine, is a colorless or lightly colored crystalline solid. It serves as the reduced, or leuco, form of the vibrant Bindschedler's green dye. This compound is of significant interest in various scientific and industrial fields due to its role as a sensitive chromogenic reagent in analytical chemistry and biochemistry. Its utility is primarily centered on its oxidation to the intensely colored Bindschedler's green, a reaction that can be initiated by chemical or enzymatic means. This transformation forms the basis of numerous colorimetric assays, including those for the detection of peroxidases and other oxidizing agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of Bindschedler's green leuco base, with a particular focus on its use in experimental assays relevant to researchers and professionals in drug development.
Chemical Properties and Data
Bindschedler's green leuco base is an aromatic amine that is readily susceptible to oxidation. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N,N,N',N'-Tetramethyldiaminodiphenylamine; Bis(4-dimethylaminophenyl)amine | [1] |
| Synonyms | Leuco Bindschedler's green | [1] |
| CAS Number | 637-31-0 | [2] |
| Molecular Formula | C₁₆H₂₁N₃ | [2] |
| Molecular Weight | 255.37 g/mol | [2] |
| Appearance | White to gray to red powder/crystal | [1] |
| Melting Point | 119 - 123 °C | [1] |
| Purity | ≥ 98% (by Titration, HPLC) | [1] |
Synthesis
The synthesis of Bindschedler's green leuco base can be achieved through several methods, primarily involving the coupling of N,N-dimethylaniline derivatives. Two common approaches are Ullmann condensation and oxidative coupling.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4] For the synthesis of Bindschedler's green leuco base, this would typically involve the reaction of a p-halo-N,N-dimethylaniline with p-amino-N,N-dimethylaniline in the presence of a copper catalyst and a base at elevated temperatures.
Oxidative Coupling
Oxidative coupling reactions can also be employed to synthesize the diphenylamine structure of the leuco base. This method involves the direct coupling of two molecules of an N,N-dimethylaniline derivative in the presence of an oxidizing agent.[5][6]
Diagram of Synthetic Pathways
Caption: Synthetic routes to Bindschedler's green leuco base.
Oxidation to Bindschedler's Green
The most critical chemical property of Bindschedler's green leuco base is its facile oxidation to the intensely colored Bindschedler's green dye. This reaction involves the removal of two electrons and two protons (formally a hydride ion, H⁻, and a proton, H⁺), leading to the formation of a conjugated indamine dye system.
Reaction Pathway
The oxidation process can be initiated by various oxidizing agents, including chemical oxidants and enzymatic systems.
Caption: Oxidation of the leuco base to the colored dye.
Experimental Protocols
Horseradish Peroxidase (HRP) Activity Assay
This protocol describes a colorimetric assay to determine the activity of horseradish peroxidase (HRP) using Bindschedler's green leuco base as a chromogenic substrate. The rate of color formation is directly proportional to the HRP activity. A similar assay has been described using the leuco dye DA-64, which also forms Bindschedler's green upon oxidation.[7]
Materials:
-
Bindschedler's green leuco base (or DA-64)
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (50 mM, pH 5.6)
-
Pyruvate oxidase (if starting from pyruvate to generate H₂O₂)
-
Horseradish peroxidase (HRP) standard solutions
-
Microplate reader or spectrophotometer capable of measuring absorbance at 727 nm
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing 50 mM potassium phosphate buffer (pH 5.6), 100 µM MgCl₂, 50 µM Bindschedler's green leuco base, 50 µM thiamin pyrophosphate (TPP), and 0.05 U pyruvate oxidase (if applicable).[7]
-
Initiate the reaction: To the master mix, add 0.25 U of HRP. If not using pyruvate oxidase to generate H₂O₂ in situ, add a suitable concentration of H₂O₂ to initiate the reaction.
-
Incubate: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Measure absorbance: Measure the increase in absorbance at 727 nm over time using a microplate reader or spectrophotometer.[7]
-
Calculate activity: Determine the initial rate of the reaction (ΔAbs/min). The HRP activity can be calculated using the molar extinction coefficient of Bindschedler's green at 727 nm.
Experimental Workflow
Caption: Workflow for the HRP activity assay.
Applications in Research and Drug Development
High-Throughput Screening (HTS)
The colorimetric nature of the oxidation of Bindschedler's green leuco base makes it highly suitable for high-throughput screening assays. For instance, it can be used to screen for inhibitors of HRP or other peroxidases. A decrease in the rate of color formation in the presence of a test compound would indicate potential inhibitory activity.
Cytotoxicity Assays
Bindschedler's green leuco base has been utilized in cytotoxicity assays. The principle of such an assay would likely involve the measurement of cellular redox activity, where viable cells reduce a substrate that in turn leads to a color change involving the leuco base.
Biosensors
The enzymatic oxidation of Bindschedler's green leuco base can be integrated into biosensor platforms. For example, an electrode could be modified with HRP, and in the presence of hydrogen peroxide and the leuco base, an electrochemical signal could be generated and correlated to the analyte concentration. Such biosensors could be developed for the detection of H₂O₂ or other metabolites that produce H₂O₂ in an enzymatic reaction.[8][9][10]
Conclusion
Bindschedler's green leuco base is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its straightforward oxidation to a intensely colored product provides a sensitive and reliable method for a variety of analytical and biochemical assays. The ability to couple its oxidation to enzymatic reactions, particularly those involving peroxidases, opens up a wide range of applications in high-throughput screening, diagnostics, and biosensor development. Further research into novel applications and the development of more detailed synthetic protocols will continue to enhance the utility of this important chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-free electrochemical biosensor based on green-synthesized reduced graphene oxide/Fe3O4/nafion/polyaniline for ultrasensitive detection of SKBR3 cell line of HER2 breast cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Label-free electrochemical biosensor based on green-synthesized reduced graphene oxide/Fe3O4/nafion/polyaniline for ultrasensitive detection of SKBR3 cell line of HER2 breast cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fabrication of a New, Low-Cost, and Environment-Friendly Laccase-Based Biosensor by Electrospray Immobilization with Unprecedented Reuse and Storage Performances - PMC [pmc.ncbi.nlm.nih.gov]
